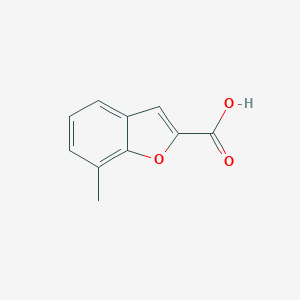

7-Methyl-1-benzofuran-2-carboxylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVCUDGNUWNJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604866 | |

| Record name | 7-Methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17349-64-3 | |

| Record name | 7-Methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-1-benzofuran-2-carboxylic acid (CAS: 17349-64-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-1-benzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this particular derivative, this document combines known data for the target molecule with information from closely related benzofuran analogs to offer a valuable resource for research and development.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core structure consists of a benzene ring fused to a furan ring, with a methyl group at position 7 and a carboxylic acid group at position 2. This structure serves as a key building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]

| Property | Value | Reference |

| CAS Number | 17349-64-3 | |

| Molecular Formula | C₁₀H₈O₃ | |

| Molecular Weight | 176.17 g/mol | |

| Melting Point | 222-225 °C | |

| Physical Form | Powder | |

| Purity | Typically ≥95% | |

| Storage | Room Temperature |

Synthesis and Purification

Adapted Experimental Protocol: Synthesis via Perkin Rearrangement

This protocol is a hypothetical adaptation of a general method for the synthesis of benzofuran-2-carboxylic acids.

Materials:

-

3-Bromo-7-methylcoumarin (precursor)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Dichloromethane (for recrystallization)

-

Methanol (for recrystallization)

Procedure:

-

Dissolve 3-bromo-7-methylcoumarin in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in water to the flask.

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to a pH of 1.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the crude product in an oven.

-

For further purification, recrystallize the crude product from a mixture of dichloromethane and methanol.[2]

Spectral Data

Specific spectral data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on the analysis of the parent compound, benzofuran-2-carboxylic acid, and other substituted analogs.

| Spectroscopy | Predicted Data |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzofuran ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating methyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the benzofuran core, the methyl group, and the carboxylic acid carbonyl group (typically in the 165-185 ppm region). |

| IR (Infrared) | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1680-1710 cm⁻¹), and C-O stretching bands.[4] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (176.17 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group. |

Biological Activity and Potential Applications

The benzofuran scaffold is a prominent feature in many biologically active natural and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5] While specific biological data for this compound is limited, research on related derivatives provides valuable insights into its potential applications.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzofuran-2-carboxylic acid derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes or interference with critical signaling pathways involved in cell proliferation and survival.

| Compound/Derivative | Target/Cell Line | Activity (IC₅₀/Kᵢ) | Reference |

| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylates | A549 (lung cancer), HepG2 (liver cancer) | IC₅₀ = 3.5 - 11 µM | [6] |

| Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Low micromolar concentrations | [7] |

| Benzofuran-2-carboxylic acid derivatives | Pim-1 kinase | Potent inhibition | [8] |

| Benzofuran derivatives | ERAP1 | Nanomolar range inhibition | [9] |

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways. For instance, certain aza-benzofuran compounds have been shown to inhibit nitric oxide (NO) release in LPS-stimulated macrophages.[10]

| Compound/Derivative | Target/Assay | Activity (IC₅₀) | Reference |

| Aza-benzofuran derivatives | NO release in RAW 246.7 cells | 16.5 - 17.3 µM | [10] |

Signaling Pathways

Research on various benzofuran derivatives suggests their interaction with key cellular signaling pathways implicated in cancer and inflammation. While direct evidence for this compound is not available, related compounds have been shown to modulate pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. Some benzofuran-2-carboxamide derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[7] This suggests a potential mechanism for their anti-inflammatory and anticancer effects.

Safety and Handling

This compound is classified with GHS07 pictograms, indicating that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

If on skin, wash with plenty of water.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound is currently scarce, the extensive research on related benzofuran derivatives strongly suggests its potential in anticancer and anti-inflammatory drug discovery.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol for this compound.

-

Comprehensive spectral characterization (NMR, IR, MS) to establish a reference database for this compound.

-

In-depth biological evaluation, including cytotoxicity screening against a panel of cancer cell lines and assessment of its anti-inflammatory properties in relevant assays.

-

Mechanistic studies to elucidate its specific molecular targets and effects on cellular signaling pathways.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of this compound.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 7-Methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1-benzofuran-2-carboxylic acid is a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anticancer and anti-inflammatory properties. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route. Furthermore, this guide explores the relevant biological context by visualizing the mTOR signaling pathway, a known target for some benzofuran derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental and formulation strategies. The following tables summarize the available experimental and predicted data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | - |

| Molecular Weight | 176.17 g/mol | - |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 222-225 °C | |

| Boiling Point | 281.3 ± 20.0 °C (Predicted for 2-methyl-7-benzofurancarboxylic acid methyl ester) | [2] |

| Storage Temperature | Room temperature | [1] |

Table 2: Acid-Base and Partitioning Properties

| Property | Value | Source |

| pKa | 3.16 ± 0.30 (Predicted) | [1] |

| LogP | 2.43942 (Calculated for 7-Methyl-3-benzofurancarboxylic acid) | [3] |

| Water Solubility | Predicted to be sparingly soluble based on LogP | - |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of benzofuran-2-carboxylic acids. One common approach is the Perkin rearrangement of a 3-halocoumarin.[4]

Reaction Scheme:

Procedure:

-

Preparation of 3-Bromo-7-methylcoumarin: 7-Methylcoumarin is reacted with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide, under reflux. The product is then isolated and purified.

-

Perkin Rearrangement: 3-Bromo-7-methylcoumarin is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is heated under reflux for several hours.

-

Work-up and Isolation: After the reaction is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point range.

pKa Determination

The acid dissociation constant (pKa) is determined by potentiometric titration.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol, as the compound has low water solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is measured and recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

Water Solubility Determination

The shake-flask method is a common technique for determining water solubility.

Apparatus:

-

Flasks with stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

An excess amount of the solid compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged at high speed to separate the undissolved solid.

-

A clear aliquot of the supernatant is carefully removed.

-

The concentration of the dissolved compound in the aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

Apparatus:

-

Separatory funnel

-

Shaking device

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

-

The concentration of the compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Context and Visualization

Benzofuran derivatives have been shown to interact with various biological pathways, including the mTOR (mammalian target of rapamycin) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[5][6][7] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.

Diagram of the mTOR Signaling Pathway

The following diagram, generated using Graphviz, illustrates a simplified overview of the PI3K/Akt/mTOR signaling cascade, a pathway where benzofuran derivatives have shown inhibitory effects.[5][8]

References

- 1. This compound | 17349-64-3 [m.chemicalbook.com]

- 2. 7-Benzofurancarboxylic acid, 2-methyl-, methyl ester CAS#: 92810-80-5 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

7-Methyl-1-benzofuran-2-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 7-Methyl-1-benzofuran-2-carboxylic Acid

This technical guide provides a comprehensive overview of this compound, a benzofuran derivative of interest to researchers in medicinal chemistry and organic synthesis. This document details its physicochemical properties, potential synthetic routes, and key analytical data, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

This compound is a solid, typically appearing as an off-white to light yellow powder.[1] Its chemical structure consists of a benzofuran core with a methyl group at the 7-position and a carboxylic acid group at the 2-position.

Physicochemical and Identification Data

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol [1][2] |

| CAS Number | 17349-64-3 |

| Melting Point | 222-225 °C |

| Boiling Point (Predicted) | 327.7 ± 22.0 °C[1] |

| Density (Predicted) | 1.303 ± 0.06 g/cm³[1] |

| pKa (Predicted) | 3.16 ± 0.30[1] |

| IUPAC Name | This compound |

| InChI Key | ZGVCUDGNUWNJDI-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of benzofuran-2-carboxylic acid derivatives can be achieved through various synthetic routes.[3][4] A common and effective method involves the reaction of a substituted salicylaldehyde with an α-halo ester, followed by hydrolysis of the resulting ester.

General Experimental Protocol for Synthesis

The following protocol describes a general two-step synthesis for a benzofuran-2-carboxylic acid derivative, which can be adapted for this compound starting from 2-hydroxy-3-methylbenzaldehyde.

Step 1: Synthesis of Ethyl 7-Methyl-1-benzofuran-2-carboxylate [4]

-

To a solution of 2-hydroxy-3-methylbenzaldehyde (1 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (K₂CO₃, 3.0 mmol).

-

Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

-

Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate (200 mL) and wash the solution with 5% dilute HCl.

-

Separate the organic layer and wash with water (50 mL) and then brine solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield the crude ester.

-

Purify the product by column chromatography if necessary.

Step 2: Hydrolysis to this compound [4][5]

-

Dissolve the ethyl 7-methyl-1-benzofuran-2-carboxylate from Step 1 in ethanol (80 mL) and cool the mixture to 10°C.

-

Prepare a solution of potassium hydroxide (KOH, 2.0 mmol) in water and add it drop-wise to the cooled ester solution.

-

After the addition is complete, reflux the resulting mixture for 2-3 hours.

-

Remove the excess ethanol under reduced pressure.

-

To the resulting solid, add aqueous HCl (e.g., 10%, 30 mL) to precipitate the carboxylic acid.[4][5]

-

Collect the solid precipitate by filtration and wash with water (50 mL).

-

Dry the solid to obtain this compound.

Synthesis Workflow Visualization

The following diagram illustrates the general synthetic pathway for producing benzofuran-2-carboxylic acid derivatives.

Safety and Handling

This compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Synthesis of 7-Methyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 7-Methyl-1-benzofuran-2-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis involves a three-step process commencing with the Pechmann condensation to form a coumarin intermediate, followed by regioselective bromination, and culminating in a microwave-assisted Perkin rearrangement. Detailed experimental protocols, quantitative data, and a discussion of the potential biological relevance of this class of compounds are presented herein.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step sequence. The logical workflow for this synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methylcoumarin

The initial step involves the Pechmann condensation of m-cresol with ethyl acetoacetate using an acid catalyst.

Reaction:

Procedure:

A mixture of m-cresol (10.8 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) is cooled in an ice bath. Concentrated sulfuric acid (50 mL) is added slowly with constant stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 18-24 hours. The mixture is then poured into crushed ice, and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold water until the washings are neutral to litmus. The solid is then recrystallized from ethanol to afford 7-methylcoumarin.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 7-Methylcoumarin | C₁₀H₈O₂ | 160.17 | 65 | 124-126 |

Step 2: Synthesis of 3-Bromo-7-methylcoumarin

The second step is the regioselective bromination of 7-methylcoumarin at the C3 position using N-bromosuccinimide (NBS).

Reaction:

3-Bromo-7-methylcoumarin --(NaOH, Ethanol, Microwave)--> this compound

Caption: Postulated apoptotic signaling pathway induced by benzofuran derivatives.

This in-depth guide provides a comprehensive framework for the synthesis and understanding of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further investigation into the biological activities and mechanisms of action of this specific compound and its derivatives is warranted to explore its full therapeutic potential.

Spectroscopic Analysis of 7-Methyl-1-benzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 7-Methyl-1-benzofuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific derivative, this document presents a comprehensive analysis based on data from its parent compound, benzofuran-2-carboxylic acid, and established principles of spectroscopic interpretation. The predicted data herein serves as a robust reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known data of benzofuran-2-carboxylic acid and the expected spectroscopic effects of a methyl substituent on the benzofuran ring system.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.5 | br s | 1H | COOH |

| ~7.7 | d | 1H | H-4 |

| ~7.5 | s | 1H | H-3 |

| ~7.3 | t | 1H | H-5 |

| ~7.1 | d | 1H | H-6 |

| ~2.5 | s | 3H | CH₃ |

Note: The chemical shifts for the aromatic protons are predicted based on the data for benzofuran-2-carboxylic acid, with expected slight upfield or downfield shifts due to the electronic effects of the C-7 methyl group. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be solvent-dependent.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O |

| ~155 | C-7a |

| ~148 | C-2 |

| ~130 | C-3a |

| ~128 | C-5 |

| ~125 | C-4 |

| ~123 | C-7 |

| ~115 | C-6 |

| ~112 | C-3 |

| ~15 | CH₃ |

Note: The chemical shifts are predicted based on the spectrum of benzofuran-2-carboxylic acid. The C-7 signal is expected to be shifted downfield due to the alpha-effect of the methyl group, and other carbons may experience minor shifts.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920, ~2850 | Medium-Weak | Methyl C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1450 | Medium | Methyl C-H bend |

| ~1300 | Medium | C-O stretch |

| ~900-650 | Strong | Aromatic C-H out-of-plane bend |

Note: The IR spectrum is expected to be dominated by the characteristic broad O-H and strong C=O stretching of the carboxylic acid group. The presence of the methyl group will introduce additional C-H stretching and bending vibrations.

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 159 | Medium | [M - OH]⁺ |

| 131 | High | [M - COOH]⁺ |

| 116 | Medium | [M - COOH - CH₃]⁺ |

| 103 | Medium | [C₇H₃O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: The molecular ion peak is expected at m/z 176. Key fragmentation pathways would likely involve the loss of the hydroxyl radical, the carboxylic acid group, and the methyl group from the molecular ion.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are suitable for the analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a 500 MHz spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

For ¹³C NMR, a proton-decoupled spectrum should be acquired. A larger number of scans will be necessary. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform.

-

Phase the spectra and perform a baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

Use a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed spectrum with theoretical fragmentation patterns.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound.

Biological Activity of Benzofuran-2-Carboxylic Acid Derivatives: A Technical Guide

Abstract

The benzofuran nucleus is a prominent heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Among its many derivatives, those featuring a carboxylic acid moiety at the 2-position have garnered substantial attention in medicinal chemistry. This functional group often serves as a critical anchor for binding to biological targets, leading to a wide spectrum of pharmacological activities. These compounds have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of benzofuran-2-carboxylic acid derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to serve as an in-depth resource for researchers, scientists, and professionals in drug development.

Synthesis of Benzofuran-2-Carboxylic Acid Derivatives

The construction of the benzofuran-2-carboxylic acid scaffold can be achieved through various synthetic routes. A highly efficient and rapid method is the microwave-assisted Perkin rearrangement of 3-halocoumarins.[4] This reaction, conducted in the presence of a base like sodium hydroxide, facilitates a coumarin-benzofuran ring contraction, significantly reducing reaction times from hours to minutes compared to traditional methods.[4]

General Synthetic Workflow: Microwave-Assisted Perkin Rearrangement

The following diagram illustrates a typical workflow for the synthesis of benzofuran-2-carboxylic acids starting from substituted coumarins.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

7-Methyl-1-benzofuran-2-carboxylic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 7-Methyl-1-benzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for this compound (CAS No: 17349-64-3). The information is compiled from multiple safety data sheets to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Classification

| Classification | Category |

| Skin Irritation | Category 2 |

| Serious Eye Irritation | Category 2 / 2A |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[1][3][4] |

| H319 | Causes serious eye irritation.[1][3][4] | |

| H335 | May cause respiratory irritation.[1][3][4] | |

| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3] |

| P264 | Wash skin thoroughly after handling.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| Precautionary (Response) | P302+P352 | IF ON SKIN: Wash with plenty of water.[1][3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[3][5] | |

| P319 | Get medical help if you feel unwell.[1] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3][5] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[3][5][6] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][3] | |

| Precautionary (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] |

| P405 | Store locked up.[1][3] | |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3] |

Physical and Chemical Properties

Limited data is available for the physical and chemical properties of this specific compound.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈O₃[1][7] |

| Molecular Weight | 176.17 g/mol [1][7] |

| Appearance | No Data Available |

| Melting Point | 222-225 °C |

| Boiling Point | No Data Available |

| Solubility | No Data Available |

| CAS Number | 17349-64-3[1] |

Experimental Protocols for Hazard Determination

While the specific studies for this compound are not publicly available, the hazard classifications are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Skin Irritation (OECD TG 439): This in vitro test uses reconstructed human epidermis to assess the potential of a substance to cause skin irritation. The test chemical is applied topically to the tissue model, and cell viability is measured after a specific exposure period. A reduction in viability below a certain threshold indicates an irritant potential, corresponding to GHS Category 2.

-

Serious Eye Irritation (OECD TG 492): This is another in vitro method using reconstructed human cornea-like epithelium. It evaluates the potential of a substance to cause serious eye damage. Similar to the skin irritation test, the chemical is applied to the tissue surface, and cell viability is assessed. A significant decrease in viability suggests the substance is an eye irritant (GHS Category 2).

-

Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation): This classification is often based on a combination of evidence, including human data (if available), animal studies (e.g., OECD TG 403 for acute inhalation toxicity), and in vitro testing. For respiratory irritation, evidence may include observations of respiratory tract pathology in animal studies or specific mechanisms of action that suggest an irritant effect.

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Get medical help if you feel unwell.[1][3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, consult a doctor.[1][2][8] |

| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2][8] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2][9] |

Caption: Workflow for first aid response following accidental exposure.

Firefighting and Accidental Release Measures

Table 5: Fire and Spill Response

| Measure | Protocol |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][5][10] |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[5] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5][9] |

| Personal Precautions | Avoid dust formation. Use personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles. Ensure adequate ventilation. Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1][2][11] |

| Environmental Precautions | Prevent product from entering drains or waterways.[2][11] |

| Containment & Cleanup | Sweep up the material, place it in a suitable, closed container for disposal. Avoid creating dust.[2][11] |

Handling, Storage, and Personal Protection

Adherence to proper handling and storage procedures is essential to minimize risk.

Table 6: Handling, Storage, and PPE

| Aspect | Recommendation |

| Handling | Handle in accordance with good industrial hygiene and safety practices.[5][11] Avoid contact with skin, eyes, and clothing.[12] Avoid breathing dust.[1] Use only in a well-ventilated area or under a chemical fume hood.[1] Wash hands thoroughly after handling.[12] |

| Storage | Store in a cool, dry, and well-ventilated place.[1][5] Keep the container tightly closed.[1][5] Store locked up.[1][3][13] |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[1][11] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][10] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter (NIOSH or EN 149 approved).[1][10] |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. A local exhaust ventilation system is recommended. Set up emergency exits and eyewash stations.[1][11] |

Sources:[1][3][13][5][10][11][12]

Caption: A standard workflow for safe chemical handling in a laboratory.

Stability and Reactivity

Understanding the chemical stability and reactivity is key to safe storage and handling.

Table 7: Stability and Reactivity Profile

| Parameter | Description |

| Reactivity | No specific reactivity data is available. Generally stable under normal conditions.[12] |

| Chemical Stability | Stable under recommended storage conditions (cool, dry, well-ventilated).[9] |

| Possibility of Hazardous Reactions | None reported under normal processing.[9][12] |

| Conditions to Avoid | No specific data available, but generally, avoid creating dust and exposure to incompatible materials. |

| Incompatible Materials | Strong oxidizing agents.[9][14] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂) upon combustion.[5][9][14] |

Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available in the consulted safety data sheets. The primary health effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][3]

-

Chronic Toxicity: No data is available regarding long-term exposure effects, carcinogenicity, mutagenicity, or reproductive toxicity.[9]

Ecological Information

-

Ecotoxicity: No quantitative data is available. It is advised to prevent the substance from entering the environment as the effects on aquatic life are unknown.[2][11]

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

This guide is intended for informational purposes and should be used in conjunction with an official Safety Data Sheet (SDS) provided by the supplier. Always perform a risk assessment before starting any new procedure involving this chemical.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. aaronchem.com [aaronchem.com]

- 3. aksci.com [aksci.com]

- 4. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.no [fishersci.no]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. chemscene.com [chemscene.com]

- 8. capotchem.com [capotchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. aaronchem.com [aaronchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Purity and Characterization of 7-Methyl-1-benzofuran-2-carboxylic acid

This technical guide provides a comprehensive overview of the purity and characterization of 7-Methyl-1-benzofuran-2-carboxylic acid, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visualizations to facilitate a deeper understanding of this molecule.

Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₃ | ChemScene |

| Molecular Weight | 176.17 g/mol | ChemScene |

| CAS Number | 17349-64-3 | - |

| Melting Point | 222-225 °C | - |

| Appearance | White to off-white powder | - |

| Purity (typical) | ≥95% | - |

Synthesis and Purification

A plausible synthetic route for this compound is via the Perkin rearrangement of a corresponding 3-halocoumarin. This method offers a robust and efficient pathway to the desired product.

Experimental Protocol: Synthesis via Perkin Rearrangement

-

Starting Material: 3-Bromo-7-methylcoumarin.

-

Reagents: Sodium hydroxide (NaOH), Ethanol (EtOH), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 3-bromo-7-methylcoumarin in ethanol.

-

Add a solution of sodium hydroxide in water to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Gradually add hot water to the solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration, wash with a cold ethanol-water mixture, and dry under vacuum.

-

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Characterization

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques. Below are the expected data based on the analysis of the parent compound, benzofuran-2-carboxylic acid, and general spectroscopic principles.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~7.7 | d | 1H | H-4 |

| ~7.5 | s | 1H | H-3 |

| ~7.3 | d | 1H | H-5 |

| ~7.1 | d | 1H | H-6 |

| ~2.5 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Carboxylic Acid) |

| ~155 | C-7a |

| ~148 | C-2 |

| ~132 | C-7 |

| ~128 | C-3a |

| ~125 | C-5 |

| ~124 | C-4 |

| ~112 | C-6 |

| ~110 | C-3 |

| ~16 | -CH₃ |

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Predicted FTIR Characteristic Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2920 | Medium | C-H stretch (Methyl) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1100 | Strong | C-O-C stretch (Benzofuran) |

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the molecule. The expected molecular ion peak and major fragments are listed below.

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 159 | Medium | [M - OH]⁺ |

| 131 | High | [M - COOH]⁺ |

| 103 | Medium | [C₇H₇O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

The characterization workflow is summarized in the following diagram.

Purity Assessment

The purity of this compound can be determined using standard analytical techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Inject both the standard and sample solutions into the HPLC system.

-

Determine the purity of the sample by comparing the peak area of the main component with the total peak area of all components in the chromatogram.

-

Data Presentation: Purity Analysis

| Analytical Method | Result |

| HPLC | >95% (typical) |

| Melting Point | Sharp range (e.g., 222-224 °C) indicates high purity |

Conclusion

This technical guide has outlined the key aspects of the synthesis, purification, and characterization of this compound. The provided experimental protocols and predicted analytical data serve as a valuable resource for researchers working with this compound. The systematic application of these methods will ensure the procurement of a high-purity material, which is crucial for reliable results in drug discovery and development endeavors. The structural confirmation through a combination of NMR, IR, and MS provides a high degree of confidence in the identity of the synthesized compound.

An In-depth Technical Guide on the Solubility of 7-Methyl-1-benzofuran-2-carboxylic Acid in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 7-Methyl-1-benzofuran-2-carboxylic acid in organic solvents. Due to a lack of specific quantitative data in publicly accessible literature for this particular compound, this document outlines qualitative solubility trends for a closely related analog and presents a detailed, adaptable experimental protocol for the precise quantitative determination of its solubility. Furthermore, this guide explores the potential biological relevance of this class of compounds, offering a hypothetical signaling pathway and a clear experimental workflow.

Quantitative Solubility Data

Table 1: Qualitative Solubility of Benzofuran-2-carboxylic acid

| Solvent | Solubility |

| Methanol | Soluble[1] |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

It is important to note that the methyl group at the 7-position of the target compound may slightly alter its solubility profile compared to the parent benzofuran-2-carboxylic acid.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following detailed experimental protocol, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended.[2][3][4]

Objective: To determine the equilibrium solubility of this compound in a selection of relevant organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate) of analytical grade

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Instrumentation: A standard HPLC system with a UV detector is suitable. A reverse-phase C18 column is commonly used for the analysis of benzofuran derivatives.[5][6]

-

Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure the carboxylic acid is in its protonated form). The exact ratio should be optimized for good peak shape and retention time.

-

Detection: Set the UV detector to a wavelength where this compound exhibits maximum absorbance.

-

Quantification: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase to construct a calibration curve. Quantify the concentration of the dissolved compound in the experimental samples by comparing their peak areas to the calibration curve.

-

-

Data Reporting:

-

The solubility should be reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

-

Biological Relevance and Potential Signaling Pathways

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] Specifically, various benzofuran-2-carboxylic acid derivatives have been synthesized and evaluated for their potential as anticancer agents.[9][10]

One of the key signaling pathways often implicated in cancer is the Nuclear Factor-kappa B (NF-κB) pathway. The inhibition of NF-κB transcriptional activity has been a target for the development of novel anticancer therapies.[10] Given that other benzofuran-2-carboxylic acid derivatives have shown inhibitory activity against NF-κB, it is plausible that this compound could also modulate this pathway.

Below is a diagram illustrating a simplified representation of the NF-κB signaling pathway, a potential target for compounds of this class.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the experimental determination of solubility as described in the protocol section.

References

- 1. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Therapeutic Potential of 7-Methyl-1-benzofuran-2-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methyl-1-benzofuran-2-carboxylic acid scaffold represents a unique chemical entity with latent potential for therapeutic applications. However, a comprehensive analysis of the current scientific literature reveals a notable scarcity of research focused specifically on the synthesis and biological evaluation of its derivatives. While the broader class of benzofuran-2-carboxylic acids has been extensively investigated, yielding compounds with diverse pharmacological activities, the specific contribution of the 7-methyl substituent remains largely unexplored. This technical guide aims to provide an in-depth overview of the known therapeutic targets of closely related benzofuran-2-carboxylic acid derivatives, offering a predictive framework for the potential applications of the 7-methyl series. This document will summarize relevant quantitative data, detail pertinent experimental protocols, and visualize key signaling pathways to guide future research in this promising, yet underdeveloped, area.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4][5][6] The fused benzene and furan ring system provides a rigid and planar scaffold that can be readily functionalized to interact with various biological targets. Numerous studies have demonstrated the potential of benzofuran derivatives as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[7][8][9]

The carboxylic acid functional group at the 2-position of the benzofuran ring is a key feature, as it can be easily converted into a variety of derivatives, such as esters and amides, allowing for the fine-tuning of physicochemical properties and biological activity.[10] This guide will focus on the potential therapeutic targets of derivatives of the specific, yet understudied, this compound core.

Potential Therapeutic Targets and

Synthesized derivatives of the broader benzofuran-2-carboxylic acid class have shown activity against a range of therapeutic targets. While direct evidence for this compound derivatives is limited, the following sections outline the established targets for analogous compounds, providing a strong basis for future investigation.

Anticancer Agents

The benzofuran scaffold is a common feature in many potent anticancer agents.[1][2][3] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the most promising targets for benzofuran-based compounds is the Pim-1 kinase , a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell cycle progression and apoptosis.[11][12] Novel benzofuran-2-carboxylic acids have been identified as potent Pim-1 inhibitors.[12] The carboxylic acid and an amino group on the scaffold have been shown to be critical for binding to the active site of the enzyme.[12]

Another important target is the mTOR (mammalian target of rapamycin) signaling pathway , which is frequently dysregulated in cancer.[13] Benzofuran derivatives have been designed as inhibitors of the mTOR pathway, demonstrating cytotoxic effects against various cancer cell lines.[13]

Furthermore, some benzofuran-2-carboxamides have shown potent cytotoxic activities against a range of human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers.[14]

Carbonic Anhydrase Inhibitors

Certain benzofuran-based carboxylic acids have been identified as effective inhibitors of carbonic anhydrases (CAs) , particularly the cancer-related isoform hCA IX.[15] These derivatives have demonstrated submicromolar inhibitory constants (KIs) and have also exhibited antiproliferative activity against breast cancer cell lines.[15]

Inhibitors of Leukotriene Biosynthesis

Esters of benzofuran-2-carboxylic acids have been patented as inhibitors of leukotriene biosynthesis .[16] These compounds act by inhibiting the 5-lipoxygenase enzyme, thereby preventing the conversion of arachidonic acid to leukotrienes. This mechanism suggests their potential utility in treating asthma, allergic disorders, and inflammation.[16]

Quantitative Data Summary

While specific quantitative data for this compound derivatives are not available in the reviewed literature, the following table summarizes the activity of related benzofuran-2-carboxylic acid derivatives against their respective targets. This data serves as a benchmark for the anticipated potency of the 7-methyl analogues.

| Compound Class | Target | Activity (IC50/KI) | Cell Line/Assay | Reference |

| Benzofuran-2-carboxylic acids | Pim-1 Kinase | Potent Inhibition | Enzyme Assays | [12] |

| Benzofuran-based mTOR inhibitors | mTOR Signaling | Cytotoxic | Cancer Cell Lines | [13] |

| Benzofuran-2-carboxamides | Various | Low micromolar | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | [14] |

| Benzofuran-based carboxylic acids | Carbonic Anhydrase IX | Submicromolar KIs | Enzyme Assays | [15] |

Experimental Protocols

The synthesis and biological evaluation of benzofuran-2-carboxylic acid derivatives typically follow established medicinal chemistry workflows. The following are generalized protocols based on the available literature for analogous compounds.

General Synthesis of Benzofuran-2-Carboxamides

A common route to synthesize benzofuran-2-carboxamide derivatives involves the coupling of the corresponding carboxylic acid with a variety of amines.

-

Step 1: Acid Chloride Formation: this compound is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to form the acid chloride.

-

Step 2: Amide Coupling: The resulting acid chloride is then reacted with the desired amine in the presence of a base, such as triethylamine or diisopropylethylamine, in an inert solvent to yield the final carboxamide derivative.

Pim-1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Pim-1 kinase can be assessed using a variety of in vitro assays. A common method is a radiometric filter-binding assay.

-

Assay Components: The assay typically includes recombinant Pim-1 enzyme, a peptide substrate (e.g., CREBtide), [γ-33P]ATP, and the test compound at various concentrations.

-

Procedure: The reaction is initiated by the addition of ATP and incubated at room temperature. The reaction is then stopped, and the mixture is transferred to a filter plate. After washing, the radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assays

The antiproliferative activity of the derivatives can be evaluated against a panel of cancer cell lines using standard assays such as the MTT or SRB assay.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Cell Viability Measurement: After treatment, cell viability is assessed using either the MTT reagent (which measures mitochondrial activity) or the SRB dye (which measures total protein content).

-

Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental logic, the following diagrams are provided in the DOT language.

General Synthetic Workflow

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-methylbenzofuran-2-carboxylicacid [myskinrecipes.com]

- 11. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. | Semantic Scholar [semanticscholar.org]

- 12. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry [mdpi.com]

- 15. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 7-Methyl-1-benzofuran-2-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 7-Methyl-1-benzofuran-2-carboxylic acid as a versatile building block in organic synthesis. The protocols detailed herein are based on established methodologies for the synthesis of benzofuran derivatives and are intended to serve as a guide for laboratory preparation and application.

Introduction

This compound is a heterocyclic compound belonging to the benzofuran class of molecules. The benzofuran scaffold is a prominent structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of benzofuran-2-carboxylic acid, in particular, have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][3][4] The carboxylic acid functionality at the 2-position provides a convenient handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules, such as those used in the development of pharmaceuticals, agrochemicals, and fragrances.[5]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on well-established methods for the preparation of analogous benzofuran-2-carboxylic acids. Two primary strategies are presented here: the Perkin rearrangement of a substituted coumarin and the cyclization of a salicylaldehyde derivative.

Method 1: Perkin Rearrangement of 3-Bromo-8-methylcoumarin

The Perkin rearrangement of 3-halocoumarins in the presence of a base is a classic and effective method for the synthesis of benzofuran-2-carboxylic acids.[6][7] This approach involves the base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran ring. A microwave-assisted variation of this reaction has been shown to significantly reduce reaction times and improve yields.[6][7]

Experimental Protocol:

Step 1: Synthesis of 8-methylcoumarin (not detailed). This intermediate can be synthesized via the Pechmann condensation of o-cresol with a suitable three-carbon carbonyl compound.

Step 2: Bromination of 8-methylcoumarin to yield 3-bromo-8-methylcoumarin.

-

In a microwave reaction vessel, dissolve 8-methylcoumarin (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.2-1.5 eq).

-

Seal the vessel and irradiate in a microwave reactor at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration. The crude product can be purified by recrystallization.

Step 3: Perkin Rearrangement to this compound.

-

In a microwave reaction vessel, combine 3-bromo-8-methylcoumarin (1.0 eq), ethanol, and an aqueous solution of sodium hydroxide (e.g., 2-3 eq).

-

Seal the vessel and irradiate in a microwave reactor at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-20 minutes).[6]

-

Monitor the reaction by TLC.

-

After the reaction is complete, remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

-

The precipitated this compound is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data (Expected):

| Step | Reactants | Product | Expected Yield (%) |

| 2 | 8-methylcoumarin, NBS | 3-bromo-8-methylcoumarin | 85-95 |

| 3 | 3-bromo-8-methylcoumarin, NaOH | This compound | 90-99[6] |

Method 2: Synthesis from 2-Hydroxy-3-methylbenzaldehyde

An alternative route involves the reaction of a substituted salicylaldehyde with a two-carbon electrophile, followed by cyclization. This method provides a direct approach to the benzofuran-2-carboxylate scaffold.

Experimental Protocol:

-

To a solution of 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 eq).

-

To this mixture, add an α-haloacetate, for example, ethyl bromoacetate (1.1-1.2 eq), and heat the reaction mixture to reflux.

-

Monitor the formation of the intermediate ether by TLC.

-

Once the initial reaction is complete, the intermediate can be cyclized under basic or acidic conditions to form the ethyl ester of this compound.

-

The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., NaOH or KOH) in an alcoholic solvent.

-

Acidification of the reaction mixture will precipitate the desired product, which can be purified as described in Method 1.

Quantitative Data (Expected):

| Step | Reactants | Product | Expected Yield (%) |

| 1 & 2 | 2-hydroxy-3-methylbenzaldehyde, Ethyl bromoacetate | Ethyl 7-methyl-1-benzofuran-2-carboxylate | 70-85 |

| 3 | Ethyl 7-methyl-1-benzofuran-2-carboxylate, NaOH | This compound | 85-95 |

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules, particularly in the realm of drug discovery and materials science.[5] The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing access to a diverse range of derivatives.

Derivatization Reactions

1. Esterification:

-

Protocol: To a solution of this compound in an appropriate alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., H₂SO₄) and heat to reflux. Alternatively, reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF) can be employed.

-

Application: Ester derivatives are often synthesized to modulate the pharmacokinetic properties of a parent drug molecule or as intermediates for further reactions.

2. Amide Formation:

-

Protocol: Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting it to the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride. The activated species is then reacted with a primary or secondary amine to form the corresponding amide.

-